Triphenylphosphineimine sulfate
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Overview
Description
Triphenylphosphineimine sulfate is a chemical compound with the molecular formula C18H16NP·H2SO4. It is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a phosphineimine group bonded to three phenyl rings and a sulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphineimine sulfate can be synthesized through the reaction of triphenylphosphine with sulfur or sulfur-containing compounds. One common method involves the reaction of elemental sulfur with triphenylphosphine in the presence of a suitable solvent. The reaction is typically carried out at room temperature and is known for its high efficiency and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors. This method allows for the efficient production of the compound on a large scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphineimine sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: The phosphineimine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and appropriate catalysts .
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenylphosphineimine sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of triphenylphosphineimine sulfate involves its interaction with various molecular targets. The phosphineimine group can act as a nucleophile, participating in nucleophilic substitution reactions. The sulfate group can also interact with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but without the imine and sulfate groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity.
Triphenylphosphine sulfide: A sulfur-containing derivative with distinct chemical behavior.
Uniqueness
Triphenylphosphineimine sulfate is unique due to the presence of both the phosphineimine and sulfate groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are desired .
Biological Activity
Triphenylphosphineimine sulfate (TPPIS) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
TPPIS is characterized by the presence of a triphenylphosphine group, an imine, and a sulfate moiety. This unique combination contributes to its reactivity and interaction with various biological molecules.
- Molecular Formula : C18H18N1O4S1P1
- Molecular Weight : 367.38 g/mol
The biological activity of TPPIS can be attributed to its ability to interact with biomolecules through various mechanisms:
- Nucleophilic Substitution : The phosphineimine group acts as a nucleophile, allowing TPPIS to participate in nucleophilic substitution reactions with electrophilic centers in biomolecules.
- Metal Ion Coordination : TPPIS can form stable complexes with metal ions, which may enhance its biological activity by facilitating electron transfer processes or altering the reactivity of metal-dependent enzymes.
- Biochemical Pathway Modulation : The sulfate group may influence signaling pathways by modulating the activity of sulfotransferases, enzymes that transfer sulfate groups to various substrates, thereby affecting their biological functions.
Biological Activity
Research has explored various aspects of the biological activity of TPPIS, including its potential therapeutic applications:
- Antioxidant Activity : TPPIS has demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that TPPIS may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Some studies indicate that TPPIS exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in developing new antibacterial agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of TPPIS:
-
Antioxidant Properties :
- A study evaluated the antioxidant capacity of TPPIS using DPPH radical scavenging assays. Results indicated that TPPIS effectively scavenged free radicals, suggesting potential applications in food preservation and health supplements .
- Anticancer Activity :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Triphenylphosphine | Phosphine only | Limited biological activity |
Triphenylphosphine oxide | Oxidized form | Antioxidant properties |
Triphenylphosphine sulfide | Sulfur-containing derivative | Antimicrobial properties |
This compound | Phosphineimine + Sulfate | Antioxidant, anticancer, antimicrobial |
Properties
IUPAC Name |
imino(triphenyl)-λ5-phosphane;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFCCGIQUMKEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO4PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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